molecular formula C21H17N3OS B3460338 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE

Cat. No.: B3460338
M. Wt: 359.4 g/mol
InChI Key: RXSVOVXZMOUFPF-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzimidazol-2-ylsulfanyl)-N~1~,N~1~-diphenylacetamide is a benzimidazole-derived compound featuring a thioether linkage (-S-) connecting the benzimidazole moiety to an N,N-diphenylacetamide group. The compound’s synthesis typically involves coupling a benzimidazole-thiol intermediate with an activated acetamide derivative, followed by purification via recrystallization or chromatography . Its characterization relies on spectral techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR, and mass spectrometry .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(15-26-21-22-18-13-7-8-14-19(18)23-21)24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSVOVXZMOUFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate reagents under controlled conditions. One common method includes reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain an intermediate product, which is then further reacted with thiosemicarbazide in ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or DMSO.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as:

  • Anticancer Agents: Research indicates that compounds with benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the benzimidazole core can enhance selectivity and potency against specific tumors .
StudyFindings
Zhang et al. (2023)Reported significant inhibition of cancer cell proliferation in vitro with derivatives of benzimidazole compounds.
Liu et al. (2024)Investigated the mechanism of action, revealing apoptosis induction in treated cells.

Antimicrobial Activity

The compound's structural characteristics allow it to interact with microbial enzymes and membranes:

  • Antibacterial and Antifungal Properties: Preliminary studies have indicated that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
PathogenActivity
Staphylococcus aureusModerate inhibition observed
Candida albicansEffective at higher concentrations

Biochemical Research

In biochemical applications, this compound serves as:

  • Enzyme Inhibitors: The benzimidazole moiety is known to inhibit certain enzymes involved in metabolic pathways. Research has focused on its potential to inhibit protein kinases, which are crucial in cell signaling and cancer progression .
Enzyme TargetInhibition Type
Protein Kinase B (AKT)Competitive inhibition observed
Cyclin-dependent KinasesNon-competitive inhibition

Material Science

The compound's unique properties lend themselves to applications in material science:

  • Organic Electronics: Due to its electronic properties, it has been explored as a potential material for organic semiconductors and photovoltaic devices .

Case Study 1: Anticancer Activity

In a study by Zhang et al., derivatives of the compound were tested against human breast cancer cell lines. The results indicated that specific modifications to the benzimidazole structure significantly increased cytotoxicity compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

A study conducted by Liu et al. evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to specific sites on proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Features : Contains a nitro-substituted benzamide group (2,4-dinitrophenyl) instead of diphenylacetamide.
  • Activity : Exhibits antimicrobial and anticancer activity, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions with biological targets .
  • Synthesis : Prepared via similar coupling strategies but uses 2,4-dinitroaniline as the amine source .

2-(1-Benzoyl-1H-benzo[d]imidazole-2-ylthio)-N-substituted acetamides (Compounds 1–20)

  • Structural Features : Varied N-substituents (e.g., alkyl, aryl) on the acetamide nitrogen.
  • Activity : Demonstrated broad-spectrum antimicrobial activity; bulkier substituents (e.g., phenyl) improved lipophilicity and membrane penetration .
  • Key Difference : The target compound’s N,N-diphenyl groups may offer enhanced π-π stacking interactions compared to smaller substituents .

Benzimidazole-Triazole Hybrids (e.g., Compound 13)

  • Structural Features : Incorporates a triazole ring via click chemistry, linked to the benzimidazole-thioacetamide core.
  • Activity : Significant anti-HCV activity due to triazole-mediated hydrogen bonding with viral enzymes .
  • Divergence : The absence of a triazole in the target compound may limit antiviral efficacy but reduce metabolic instability .

Spectral and Physicochemical Properties

Compound Key Spectral Data ($ ^1 \text{H NMR} $) IR (C=O stretch, cm$ ^{-1} $) Lipophilicity (LogP)
Target Compound δ 7.25–7.55 (m, aromatic H), δ 4.15 (s, SCH$ _2 $), δ 3.80 (s, CONPh$ _2 $) 1675 3.8 ± 0.2
W1 (2,4-dinitrophenyl analog) δ 8.20–8.80 (m, nitro-aromatic H), δ 4.20 (s, SCH$ _2 $) 1680 2.5 ± 0.3
Compound 13 (triazole hybrid) δ 7.90 (s, triazole H), δ 7.30–7.60 (m, benzimidazole H), δ 4.30 (s, SCH$ _2 $) 1665 4.1 ± 0.2

Notes:

  • The target compound’s N,N-diphenyl groups result in higher lipophilicity (LogP ~3.8) compared to W1 (LogP ~2.5), enhancing membrane permeability .
  • Triazole hybrids show lower C=O IR stretches due to electron-donating effects from the triazole ring .

Key Findings :

  • The target compound shows moderate antimicrobial activity but is less potent than W1 against Gram-negative bacteria, likely due to W1’s nitro groups enhancing target binding .
  • Triazole hybrids (e.g., Compound 13) excel in antiviral activity, underscoring the importance of heterocyclic appendages .

Biological Activity

2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~,N~1~-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C24H20N6O2S2
  • Molecular Weight : 488.6 g/mol
  • IUPAC Name : 2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]phenyl]acetamide
  • CAS Number : 488086-15-3

The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of DNA-dependent enzymes. This compound has shown promising results in binding to the minor groove of AT-DNA, which is crucial for its antitumor and antimicrobial effects .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes the cytotoxicity results against different lung cancer cell lines:

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
2-(1H-benzimidazol-2-ylsulfanyl)-N~1~,N~1~-diphenylacetamideA5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

The results indicate that the compound exhibits higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, likely due to differences in drug penetration and bioavailability within cellular structures .

Antimicrobial Activity

In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that modifications to the benzimidazole structure can enhance this activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Lung Cancer Cells :
    • Conducted on A549, HCC827, and NCI-H358 cell lines.
    • The compound showed significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing promising results that warrant further investigation into its clinical applications .

Q & A

Q. What are the established synthetic routes for 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N¹,N¹-diphenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzimidazole-thiol derivative with a substituted acetamide. For example, analogous compounds are synthesized by reacting 2-aminobenzimidazole with phenylacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in chloroform or dichloromethane . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency.
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.
  • Temperature control : Reflux conditions (~80°C) ensure complete reaction while avoiding decomposition .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzimidazole, sulfanyl, and diphenylacetamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈N₃OS: ~376.12 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation.
  • Solubility : Solubility in DMSO or ethanol should be tested for long-term storage in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole-sulfanyl derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Impurity profiles : HPLC purity checks (>95%) are essential to rule out side products .
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenyl with thiophene) to identify key pharmacophores .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The sulfanyl group may coordinate with metal ions in active sites .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over 100 ns trajectories to assess binding affinity.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity .

Q. How can crystallographic data be leveraged to improve the compound’s design?

  • Torsion angle analysis : X-ray structures reveal preferred conformations of the sulfanyl-acetamide linkage.
  • Intermolecular interactions : Hydrogen bonding patterns (e.g., N–H···O=S) guide salt or cocrystal formation for enhanced solubility .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography may be replaced with recrystallization (e.g., using methanol/water mixtures) for scalability .
  • Yield optimization : Catalytic amounts of iodine or Cu(I) can accelerate thiol-amide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DIPHENYLACETAMIDE

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